molecular formula C31H24N6O12S3 B12797985 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid CAS No. 6949-08-2

5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid

Cat. No.: B12797985
CAS No.: 6949-08-2
M. Wt: 768.8 g/mol
InChI Key: WSMRDOHCZBMPRD-UHFFFAOYSA-N
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Description

5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid primarily involves its interaction with light and other chemical species. The azo groups in the compound can undergo reversible isomerization between trans and cis forms upon exposure to light, leading to changes in color. This property is exploited in various applications, including pH indicators and photochromic materials. The compound can also form stable complexes with metal ions, which is useful in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-6-((E)-(4-(((4-((E)-(4-sulfophenyl)diazenyl)phenyl)amino)carbonyl)phenyl)diazenyl)naphthalene-1-sulfonic acid
  • Sodium 2-hydroxy-5-({2-methoxy-4[(4-sulfophenyl) diazenyl]phenyl}diazenyl)benzoate

Uniqueness

5-(Acetylamino)-4-hydroxy-1-((4-((4-((4-sulfophenyl)diazenyl)anilino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid stands out due to its unique combination of functional groups, which confer specific properties such as high stability, intense coloration, and the ability to form stable complexes with various chemical species. These properties make it highly valuable in diverse applications ranging from industrial dyes to scientific research tools.

Properties

CAS No.

6949-08-2

Molecular Formula

C31H24N6O12S3

Molecular Weight

768.8 g/mol

IUPAC Name

5-acetamido-4-hydroxy-1-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C31H24N6O12S3/c1-17(38)32-26-15-24(51(44,45)46)14-25-29(26)27(39)16-28(52(47,48)49)30(25)37-36-20-4-2-18(3-5-20)31(40)33-19-6-8-21(9-7-19)34-35-22-10-12-23(13-11-22)50(41,42)43/h2-16,39H,1H3,(H,32,38)(H,33,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

WSMRDOHCZBMPRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC2=C1C(=CC(=C2N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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